molecular formula C11H16N2O6S B8316187 N-[2-(2-hydroxyethoxy)ethyl]-1-(2-nitrophenyl)methanesulfonamide

N-[2-(2-hydroxyethoxy)ethyl]-1-(2-nitrophenyl)methanesulfonamide

Cat. No. B8316187
M. Wt: 304.32 g/mol
InChI Key: IWJMCTICGKBWSD-UHFFFAOYSA-N
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Patent
US08466201B2

Procedure details

To a stirred solution of N-[2-(2-hydroxyethoxy)ethyl]-1-(2-nitrophenyl)-methanesulfonamide (0.145 g, 0.48 mmol) in methanol (10 ml) under an atmosphere of nitrogen was added 10% Pd/C (10 Wt %, 15 mg) in one portion. The reaction was evacuated, placed under an atmosphere of hydrogen (1 bar) and stirred vigorously overnight. The reaction was filtered through celite and the filtrate was concentrated in vacuo to afford 1-(2-aminophenyl)-N-[2-(2-hydroxyethoxy)ethyl]methanesulfonamide as product (0.105 g, 81%); LCMS Rt=2.06 min, m/z (APCI) 297 (M+Na).
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][NH:7][S:8]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-])=O)(=[O:10])=[O:9]>CO.[Pd]>[NH2:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][S:8]([NH:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2][OH:1])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
0.145 g
Type
reactant
Smiles
OCCOCCNS(=O)(=O)CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evacuated
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC=C1)CS(=O)(=O)NCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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